molecular formula C10H19NO2 B1440960 Pyrrolidin-3-YL-acetic acid tert-butyl ester CAS No. 783301-96-2

Pyrrolidin-3-YL-acetic acid tert-butyl ester

Cat. No. B1440960
M. Wt: 185.26 g/mol
InChI Key: IBIYBQSFAAAGKD-UHFFFAOYSA-N
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Description

Pyrrolidin-3-YL-acetic acid tert-butyl ester is a chemical compound with the molecular formula C10H19NO2 . It has a molecular weight of 185.27 g/mol . The compound is a yellow liquid .


Molecular Structure Analysis

The InChI code for Pyrrolidin-3-YL-acetic acid tert-butyl ester is 1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3 . This indicates that the compound contains 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Pyrrolidin-3-YL-acetic acid tert-butyl ester is a yellow liquid . It has a molecular weight of 185.26 g/mol and a density of 0.965 g/cm3 . The boiling point is 238.1°C at 760 mmHg .

Scientific Research Applications

  • Pyrrolidine Derivatives in Drug Discovery

    • Scientific Field : Medicinal Chemistry
    • Application Summary : Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been studied for their biological activity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
    • Methods of Application : The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
    • Results or Outcomes : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
  • tert-Butoxycarbonyl-3-pyrrolidinol

    • Scientific Field : Organic Chemistry
    • Application Summary : (S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinol is a compound related to “Pyrrolidin-3-YL-acetic acid tert-butyl ester” and has potential applications in organic synthesis .
    • Methods of Application : The compound can be used in various chemical reactions due to its properties .
    • Results or Outcomes : The compound has a CAS RN: 101469-92-5 .
  • 1-tert-Butoxycarbonyl-3-pyrrolidone

    • Scientific Field : Organic Chemistry
    • Application Summary : 1-tert-Butoxycarbonyl-3-pyrrolidone is another compound related to “Pyrrolidin-3-YL-acetic acid tert-butyl ester” and has potential applications in organic synthesis .
    • Methods of Application : The compound can be used in various chemical reactions due to its properties .
    • Results or Outcomes : The compound has a CAS RN: 101385-93-7 .
  • tert-butyl N- (pyrrolidin-3-yl)carbamate hydrochloride
    • Scientific Field : Organic Chemistry
    • Application Summary : “tert-butyl N- (pyrrolidin-3-yl)carbamate hydrochloride” is a compound related to “Pyrrolidin-3-YL-acetic acid tert-butyl ester” and has potential applications in organic synthesis .
    • Methods of Application : The compound can be used in various chemical reactions due to its properties .
    • Results or Outcomes : The specific results or outcomes would depend on the context and requirements of the study .

Future Directions

While specific future directions for Pyrrolidin-3-YL-acetic acid tert-butyl ester are not available, the pyrrolidine scaffold is widely used in drug discovery for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles continues to be a focus in medicinal chemistry .

properties

IUPAC Name

tert-butyl 2-pyrrolidin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIYBQSFAAAGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693620
Record name tert-Butyl (pyrrolidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidin-3-YL-acetic acid tert-butyl ester

CAS RN

783301-96-2
Record name tert-Butyl (pyrrolidin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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